molecular formula C20H16F3N3O2S B3128637 Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate CAS No. 338965-81-4

Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate

Cat. No. B3128637
CAS RN: 338965-81-4
M. Wt: 419.4 g/mol
InChI Key: BURZIGGIKHQXSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and identifying the products formed in the reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity, basicity, and reactivity are also analyzed .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Ethyl 3-amino-5-phenylpyrazole-4-carboxylate was synthesized and coupled with various reagents to form pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, elucidating mechanisms and structures (Ghozlan et al., 2014).
  • A study reported the synthesis of a parent compound through the reaction of 4-phenyl–1H-1,2,3-triazole-5-diazonium chloride with diethyl-2-oxopropane-1,3-dicarboxylate, leading to the Dimroth rearrangement and formation of a tricyclic compound (Ezema et al., 2015).

Antibacterial Activity

  • Ethyl 5-cyano-6-mercaptonicotinate derivatives were synthesized and tested for antibacterial activity, leading to the development of various derivatives with potential antimicrobial properties (Gad-Elkareem & El-Adasy, 2010).

Antimicrobial and Cytotoxic Activity

  • Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates were synthesized and exhibited antimicrobial activity, indicating potential therapeutic applications (Fandaklı et al., 2012).
  • Novel 5-methyl-4-thiopyrimidine derivatives synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate were studied for their cytotoxic activity against various cancer cell lines, highlighting their potential in cancer research (Stolarczyk et al., 2018).

Reaction Mechanisms and Structural Elucidation

  • The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea was studied, revealing complex reaction mechanisms and structure confirmations through X-ray analysis (Ledenyova et al., 2018).

Synthesis and Characterization

  • A novel compound, ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate, was synthesized and characterized, demonstrating a new route for producing such compounds (Lil, 2015).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often referred to for this information .

Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound .

properties

IUPAC Name

ethyl 3-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2S/c1-3-28-19(27)16-18(29-15-6-4-5-14(11-15)20(21,22)23)24-17(26-25-16)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURZIGGIKHQXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)SC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate
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Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate
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Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate
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Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate
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Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate
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Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate

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